Leu-Ser, also known as leucylserine, is a dipeptide composed of the amino acids L-leucine and L-serine. It is represented chemically as and has a molecular weight of approximately 190.25 g/mol. This compound plays a significant role in various biological processes and is classified as a metabolite, which indicates its involvement in metabolic pathways within living organisms .
Leu-Ser is derived from the biosynthesis of proteins, where it forms part of peptide sequences. Both L-leucine and L-serine are essential amino acids; L-leucine is particularly important for protein synthesis and muscle repair, while L-serine plays critical roles in metabolism and cell signaling. The classification of Leu-Ser falls under the category of dipeptides, which are formed by the condensation of two amino acids through peptide bonds .
Leu-Ser can be synthesized through various methods, including:
The synthesis process generally requires controlling pH levels, temperature, and reaction time to optimize yield and minimize by-products. For example, using a pH around 7-8 during chemical synthesis can enhance the reaction efficiency .
Leu-Ser can undergo several chemical reactions typical for peptides, including:
These reactions are crucial for understanding how Leu-Ser interacts within biological systems, especially in metabolic pathways where peptide bonds are constantly formed and broken .
Leu-Ser functions primarily as a building block for proteins and peptides. Its mechanism involves:
Research indicates that dipeptides like Leu-Ser can enhance protein stability and bioavailability when included in nutritional supplements or therapeutic formulations .
Relevant analyses include spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity during synthesis .
Leu-Ser has several scientific uses:
Leu-Ser biosynthesis involves interconnected pathways for leucine and serine production, differing significantly between prokaryotes and eukaryotes. In Saccharomyces cerevisiae, leucine biosynthesis begins with α-isopropylmalate synthase (IPMS), encoded by LEU4 and LEU9 genes. This enzyme catalyzes the condensation of acetyl-CoA and α-ketoisovalerate (α-KIV) to form α-isopropylmalate (α-IPM), the first committed step in leucine synthesis. The mitochondrial isoform of IPMS (Leu4p) dominates activity (~80%), while a cytosolic isoform arises from alternative transcription start sites [7]. Subsequent steps involve isomerization by isopropylmalate isomerase (LEU1) and oxidation by β-isopropylmalate dehydrogenase (LEU2), yielding α-ketoisocaproate for transamination to leucine [7].
Serine biosynthesis occurs via the phosphorylated pathway, where 3-phosphoglycerate dehydrogenase (PGDH) oxidizes 3-phosphoglycerate (3-PGA) to 3-phosphohydroxypyruvate. Arabidopsis thaliana expresses three PGDH isoforms: AtPGDH1/3 are feedback-inhibited by serine, while AtPGDH2 forms distinct oligomers (tetramers/octamers) and shows chloride-dependent activation [9]. Optimal activity occurs at alkaline pH (9.0–10.0), with specificity constants (kcat/Km) for 3-PGA 6 orders of magnitude higher than for secondary substrates like 2-oxoglutarate [9].
Evolutionary recruitment is observed in glucosinolate biosynthesis, where methylthioalkylmalate synthase (MAM) evolved from IPMS. MAM lacks IPMS’s C-terminal regulatory domain (120 residues), enabling substrate promiscuity for methionine-derived 2-oxo acids instead of α-KIV [8].
Table 1: Key Enzymes in Leu-Ser Biosynthesis
Enzyme | Organism | Substrates | Products | Localization |
---|---|---|---|---|
α-IPMS (Leu4p) | S. cerevisiae | Acetyl-CoA, α-KIV | α-Isopropylmalate | Mitochondrial matrix |
PGDH (AtPGDH1/3) | A. thaliana | 3-PGA, NAD⁺ | 3-Phosphohydroxypyruvate | Plastids |
MAM | Brassicaceae | Acetyl-CoA, MTOB* | Methylthioalkylmalate | Cytosol |
MTOB: 4-methylthio-2-oxobutyrate [8]
Leucyl-tRNA synthetase (LeuRS) and seryl-tRNA synthetase (SerRS) catalyze the ATP-dependent ligation of leucine/serine to cognate tRNAs, forming Leu-tRNALeu and Ser-tRNASer. LeuRS is a class I enzyme with editing domains (CP1) that hydrolyze mischarged amino acids (e.g., norvaline). Human cytosolic LeuRS (hcLeuRS) contains 10 domains and proofreads via post-transfer editing [6]. Its catalytic mechanism involves:
Dipeptide synthesis occurs nonribosomally or via ribosomal translation. Leu-Ser bonds form when leucine’s carboxyl group condenses with serine’s amino group, requiring precise tRNA charging. Mutations in LeuRS’s CP1 domain (e.g., Thr252→Ala in E. coli) disrupt substrate discrimination, allowing misincorporation [6] [3]. In aging muscle, LeuRS moonlights as a leucine sensor for mTORC1 activation, indirectly modulating translation efficiency and dipeptide synthesis [3].
Table 2: Synthetase Properties in Dipeptide Formation
Synthetase | Class | Editing Domain | Key Motif | Non-Canonical Role |
---|---|---|---|---|
LeuRS | I | CP1 | HxH[DN]D (metal binding) | mTORC1 leucine sensing [6] |
SerRS | II | N/A | N/A | None known |
Allosteric feedback inhibition tightly regulates leucine and serine pathways:
Subcellular compartmentalization optimizes precursor flux. In yeast, mitochondrial α-IPMS accesses glycolytic intermediates and acetyl-CoA, while cytosolic isoforms may provide local α-IPM for leucine synthesis [7]. Serine pathway enzymes in plastids similarly concentrate substrates [9].
Transcriptional control involves metabolic sensors. Yeast Leu3p represses LEU genes without α-IPM but activates them when α-IPM accumulates [7]. This dual regulation ensures leucine synthesis matches precursor supply.
Table 3: Allosteric Regulators of Leu/Ser Biosynthesis
Enzyme | Inhibitor | Activator | Cooperativity | Physiological Role |
---|---|---|---|---|
IPMS | Leucine | None | Positive (nH ~2) | Prevents leucine overproduction [7] |
AtPGDH1/3 | Serine | Homocysteine, Ala, Cys | Positive (nH 1.8–2.3) | Balances serine with sulfur metabolism [9] |
Serine hydroxymethyltransferase | Glycine | Tetrahydrofolate | Negative | Directs one-carbon units [4] |
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